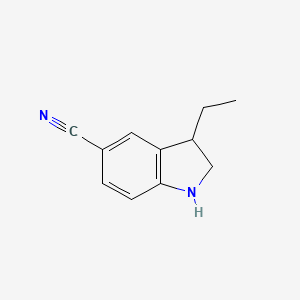
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This compound features an indole core with an ethyl group at the 3-position and a carbonitrile group at the 5-position. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions to form indoles . Another method includes the cyclization of appropriate precursors under specific conditions, such as using acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The choice of solvents and purification techniques also plays a crucial role in the industrial synthesis of these compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce amines or other derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-1H-indole: Known for its anticancer properties.
5-Fluoro-2,3-dimethyl-1H-indole: Exhibits cytotoxic activity against cancer cell lines.
Indole-3-carboxaldehyde: Used in the synthesis of various bioactive compounds
Uniqueness
3-Ethyl-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
3-ethyl-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-2-9-7-13-11-4-3-8(6-12)5-10(9)11/h3-5,9,13H,2,7H2,1H3 |
Clave InChI |
PHDNBYRXDOYGSX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CNC2=C1C=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)
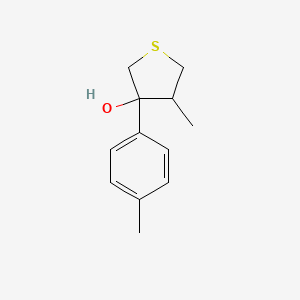
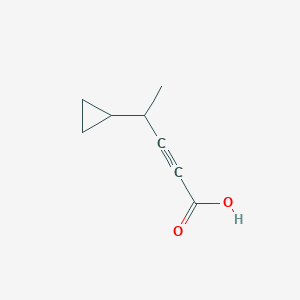
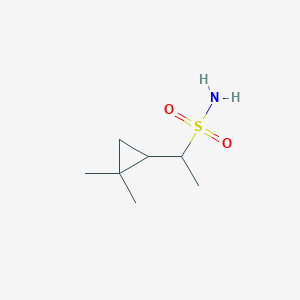
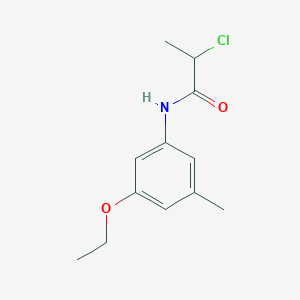

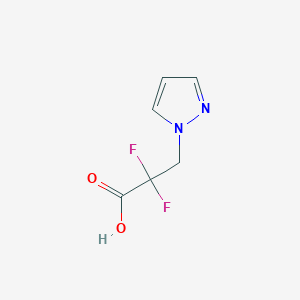
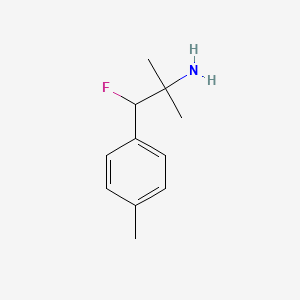
![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)

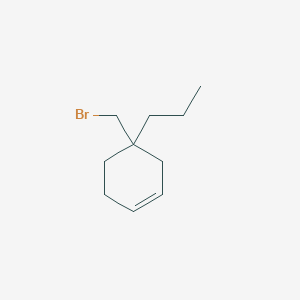
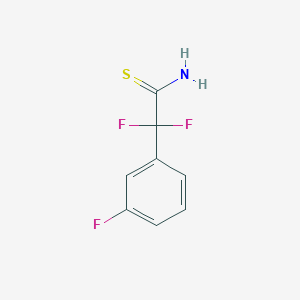
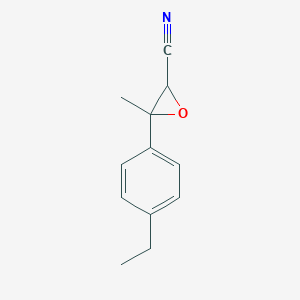
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
